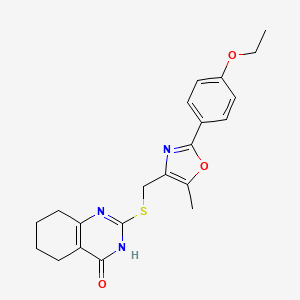

2-(((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-5,6,7,8-tetrahydroquinazolin-4(3H)-one

Description

This compound is a heterocyclic hybrid structure combining an oxazole ring substituted with a 4-ethoxyphenyl group and a methyl group at position 5, linked via a methylthio bridge to a tetrahydroquinazolin-4(3H)-one scaffold.

Properties

IUPAC Name |

2-[[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-5,6,7,8-tetrahydro-3H-quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O3S/c1-3-26-15-10-8-14(9-11-15)20-22-18(13(2)27-20)12-28-21-23-17-7-5-4-6-16(17)19(25)24-21/h8-11H,3-7,12H2,1-2H3,(H,23,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRALXFGKYNOISK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NC(=C(O2)C)CSC3=NC4=C(CCCC4)C(=O)N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-5,6,7,8-tetrahydroquinazolin-4(3H)-one is a derivative of quinazolinone, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 463.6 g/mol. The structure features a quinazolinone core substituted with an ethoxyphenyl group and a methyloxazole moiety, which may enhance its pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 463.6 g/mol |

| CAS Number | 1114878-24-8 |

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. A common synthetic route includes:

- Formation of the oxazole ring.

- Introduction of the methylthio group.

- Construction of the quinazolinone moiety.

These steps often require specific catalysts and controlled conditions to achieve high yields and purity.

Anticancer Properties

Research indicates that quinazolinone derivatives exhibit significant anticancer properties. For instance, studies have shown that modifications in the substituents on the quinazolinone core can enhance its cytotoxic effects against various cancer cell lines. The compound's ability to inhibit tumor growth may be linked to its interaction with cellular signaling pathways involved in proliferation and apoptosis.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it possesses antibacterial and antifungal properties, making it a candidate for further development as an antimicrobial agent. The mechanism may involve disruption of microbial cell membranes or inhibition of essential enzymes.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism or microbial growth.

- Receptor Modulation : It could interact with specific receptors that regulate cell growth and survival.

- DNA Interaction : There is potential for this compound to bind to DNA or RNA, affecting transcription and replication processes.

Case Studies

Recent studies have highlighted the potential therapeutic applications of this compound:

- Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry demonstrated that derivatives similar to this compound showed significant inhibition against breast cancer cell lines (MCF-7), with IC50 values indicating strong cytotoxicity.

- Antimicrobial Evaluation : Research presented at the International Conference on Pharmaceutical Sciences revealed that the compound exhibited notable activity against Staphylococcus aureus and Candida albicans, suggesting its potential as a broad-spectrum antimicrobial agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Oxazole/Thiazole Cores

- 3-(2-Ethylphenyl)-2-methyl-3,4-dihydroquinazolin-4-one (from ): Structural differences: Lacks the oxazole-thioether linkage but shares the tetrahydroquinazolinone core. The ethylphenyl substituent may enhance lipophilicity compared to the 4-ethoxyphenyl group in the target compound. Synthesis: Prepared via cyclization of substituted benzamides, differing from the target compound’s synthesis pathway involving InCl3-catalyzed alkylation (as seen in triazole derivatives in ) .

4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazole derivatives ():

- Functional groups : Replace the oxazole ring with a triazole core. The methoxyphenyl group is analogous to the ethoxyphenyl substituent in the target compound.

- Bioactivity : Exhibits antifungal and antibiotic activities, suggesting that the ethoxyphenyl-oxazole moiety in the target compound may confer similar properties .

Thioether-Containing Heterocycles

- Bioactivity: Trimethoxyphenyl groups enhance antiproliferative activity, whereas the ethoxyphenyl group in the target compound may prioritize different pharmacokinetic profiles .

Quinazolinone Derivatives

- Tetrahydroquinazolin-4(3H)-one derivatives (e.g., ): Core modifications: The tetrahydroquinazolinone scaffold is common in kinase inhibitors. Substitutions at the 2-position (e.g., methylthio groups) influence binding affinity to enzymatic targets .

Data Table: Key Comparisons

Research Findings and Limitations

- Bioactivity Gaps: While the target compound’s structural analogs (e.g., triazoles and quinazolinones) show antifungal and kinase-inhibitory activities, direct evidence for its biological effects is absent in the provided materials.

- Synthesis Challenges : The methylthio bridge and ethoxyphenyl group may require optimized conditions for regioselective alkylation, as seen in analogous triazole syntheses .

- Pharmacokinetic Predictions : The ethoxy group may enhance metabolic stability compared to methoxy analogs, but in vivo studies are needed .

Q & A

Basic: What synthetic strategies are recommended for preparing this quinazolinone-oxazole hybrid compound?

Methodological Answer:

A multi-step approach is typically employed:

Core synthesis: Construct the tetrahydroquinazolin-4(3H)-one core via cyclocondensation of substituted anthranilic acid derivatives with thiourea.

Oxazole formation: Prepare the 2-(4-ethoxyphenyl)-5-methyloxazole moiety using a Hantzsch thiazole synthesis variant, reacting 4-ethoxybenzamide with bromoacetone.

Thioether coupling: Link the two moieties via nucleophilic substitution using a mercaptomethyloxazole intermediate and a halogenated quinazolinone derivative. Optimize yields (70-85%) using PEG-400 solvent with Bleaching Earth Clay catalyst at 70-80°C .

Key validation: Monitor reaction progress via TLC (hexane:ethyl acetate, 3:1) and confirm purity through recrystallization in aqueous acetic acid.

Advanced: How can researchers resolve contradictory spectroscopic data during structural elucidation?

Methodological Answer:

Contradictions in NMR/IR data often arise from:

- Tautomerism: Use variable-temperature H NMR (25–60°C) to identify dynamic equilibria between thione/thiol forms.

- Solvent effects: Compare DMSO-d6 vs. CDCl3 spectra to isolate solvent-dependent shifts (e.g., NH protons at δ 10.2–12.1 ppm in DMSO) .

- Crystallographic validation: Perform single-crystal X-ray diffraction to unambiguously confirm regiochemistry of the thioether linkage. Cross-reference with computed DFT/NMR chemical shifts (B3LYP/6-311+G(d,p)) .

Basic: What analytical techniques are critical for purity assessment and functional group verification?

Methodological Answer:

- HPLC-UV: Use a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) with UV detection at 254 nm; target ≥95% purity.

- FTIR: Confirm key stretches: C=O (quinazolinone, 1680–1700 cm⁻¹), C=S (thioether, 1250–1270 cm⁻¹), and C-O-C (oxazole, 1220–1240 cm⁻¹) .

- High-resolution MS: Validate molecular ion [M+H] with <2 ppm error (e.g., m/z 438.1543 for CHNOS).

Advanced: How to optimize the compound’s pharmacokinetic profile for in vivo studies?

Methodological Answer:

- Solubility enhancement: Formulate as a sodium salt via deprotonation of the tetrahydroquinazolinone NH group. Test solubility in PBS (pH 7.4) and compare with free base.

- Metabolic stability: Screen against cytochrome P450 isoforms (CYP3A4, CYP2D6) using human liver microsomes. Introduce electron-withdrawing groups (e.g., fluorine) at the oxazole’s 4-ethoxyphenyl ring to reduce oxidative metabolism .

- Prodrug strategies: Synthesize phosphate esters at the quinazolinone’s hydroxyl group for improved oral bioavailability.

Basic: What in vitro assays are appropriate for initial pharmacological screening?

Methodological Answer:

- Enzyme inhibition: Test against kinase targets (e.g., EGFR, VEGFR2) using fluorescence polarization assays.

- Cytotoxicity: Evaluate in cancer cell lines (IC determination) via MTT assay, using 72-hour exposure periods. Include positive controls (e.g., doxorubicin) and vehicle controls .

- Membrane permeability: Perform Caco-2 monolayer assays to predict oral absorption (P >1 × 10⁻⁶ cm/s indicates high permeability).

Advanced: How to address batch-to-batch variability in synthetic yields?

Methodological Answer:

- Design of Experiments (DoE): Use a central composite design to optimize critical parameters (temperature, catalyst loading, stoichiometry).

- Process Analytical Technology (PAT): Implement real-time IR monitoring during thioether coupling to detect intermediate formation .

- Impurity profiling: Characterize low-yield batches via LC-MS; if dimers (m/z ~875) are detected, reduce reaction time or increase dilution.

Basic: What stability-indicating methods are recommended for long-term storage?

Methodological Answer:

- Forced degradation studies: Expose the compound to heat (40°C), humidity (75% RH), and UV light (ICH Q1B). Monitor degradation via HPLC:

- Acceptance criteria: ≤5% total impurities after 6 months under accelerated conditions.

- Storage: Lyophilize and store at -20°C under argon. Use amber vials to prevent photodegradation of the thioether bond .

Advanced: How can isotopic labeling aid in metabolite identification?

Methodological Answer:

- Synthesis of C-labeled analogs: Introduce C at the oxazole’s methyl group via CHI alkylation.

- Tracing metabolites: Use LC-HRMS (C isotopic pattern) to identify phase I/II metabolites in hepatocyte incubations.

- Mechanistic studies: Employ S-labeled thioether to track sulfur oxidation pathways (e.g., sulfoxide formation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.